1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 1264040-52-9) is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 2-chloro-4-nitrophenyl group at position 1, an ethoxycarbonyl group at position 3, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₃H₁₂ClN₃O₆, with a molecular weight of 341.71 g/mol (calculated).
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O6/c1-2-23-13(20)9-6-11(12(18)19)16(15-9)10-4-3-7(17(21)22)5-8(10)14/h3-5,11H,2,6H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCZXDAANRQCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 283.69 g/mol
- Melting Point : Approximately 105°C
- Solubility : Soluble in organic solvents; limited solubility in water.
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit notable anti-inflammatory properties. In particular, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
These findings suggest that the compound may have potential therapeutic applications in treating inflammatory diseases.
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. For instance, derivatives of pyrazole have demonstrated effectiveness against E. coli, S. aureus, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 15 µg/mL | |
| S. aureus | 10 µg/mL | |
| Pseudomonas aeruginosa | 20 µg/mL |
These results indicate that the compound could be a candidate for developing new antibiotics.
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been documented, with specific emphasis on its role in inhibiting tumor growth.
In vitro studies have shown that the compound can effectively reduce cell viability in these cancer cell lines.
Case Studies
Several case studies highlight the biological activity of pyrazole compounds:
- Anti-inflammatory Effects : A study demonstrated that a derivative similar to the target compound significantly reduced paw edema in carrageenan-induced rat models, comparable to standard anti-inflammatory drugs like ibuprofen.
- Antimicrobial Efficacy : Another study reported that pyrazole compounds exhibited significant antibacterial activity against clinical isolates of S. aureus, showcasing their potential as effective antimicrobial agents.
- Anticancer Research : Clinical trials involving pyrazole derivatives revealed promising results in reducing tumor size in animal models, indicating their potential utility in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between the target compound and analogous pyrazoline derivatives are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects :
- Nitro vs. Chloro/Methyl Groups : Nitro substituents (e.g., in the target compound and ) increase polarity and electron-withdrawing effects, enhancing reactivity in nucleophilic environments. Chloro and methyl groups () favor lipophilicity, impacting membrane permeability in biological systems .
- Position of Substituents : The para-nitro group in the target compound versus meta-nitro in may lead to differences in hydrogen bonding and steric interactions with biological targets .
Carboxylic acid groups in all compounds improve aqueous solubility, critical for pharmaceutical formulations .
Biological Activity :
- Pyrazolines with nitro groups (e.g., ) show enhanced antitumor and antimicrobial activities due to nitro-reduction mechanisms or interaction with DNA/enzymes .
- Methyl-substituted derivatives () may exhibit better pharmacokinetic profiles (e.g., longer half-life) due to increased metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
